molecular formula C8H14N2O2 B15310289 1-(Cyclopropylcarboxy)piperazine

1-(Cyclopropylcarboxy)piperazine

Cat. No.: B15310289
M. Wt: 170.21 g/mol
InChI Key: FITPHYUWUDXBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylcarboxy)piperazine is a heterocyclic organic compound with the molecular formula C8H14N2O. It consists of a piperazine ring substituted with a cyclopropylcarboxy group.

Chemical Reactions Analysis

1-(Cyclopropylcarboxy)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic environments, catalysts like palladium, and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylcarboxy)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarboxy)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(Cyclopropylcarboxy)piperazine can be compared with other piperazine derivatives such as:

These compounds share the piperazine core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its cyclopropylcarboxy group, which imparts distinct steric and electronic characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

cyclopropyl piperazine-1-carboxylate

InChI

InChI=1S/C8H14N2O2/c11-8(12-7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2

InChI Key

FITPHYUWUDXBHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC(=O)N2CCNCC2

Origin of Product

United States

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